molecular formula C8H15Cl2N3 B13566283 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride

1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride

Cat. No.: B13566283
M. Wt: 224.13 g/mol
InChI Key: VJPZJNMNHFMNJI-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is a chemical compound with the molecular formula C8H13N3. It is a derivative of imidazo[4,5-c]pyridine, a class of compounds known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with acetone in the presence of a suitable acid catalyst to form the imidazo[4,5-c]pyridine core. Subsequent methylation steps introduce the dimethyl groups at the 1 and 4 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A similar compound with a single methyl group.

    1,4-Dimethyl-2-(trifluoromethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A derivative with a trifluoromethyl group.

Uniqueness

1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

1,4-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-6-8-7(3-4-9-6)11(2)5-10-8;;/h5-6,9H,3-4H2,1-2H3;2*1H

InChI Key

VJPZJNMNHFMNJI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)N(C=N2)C.Cl.Cl

Origin of Product

United States

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